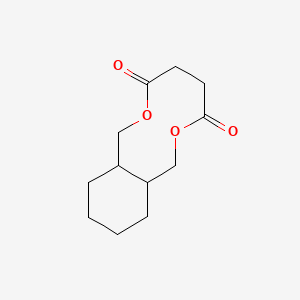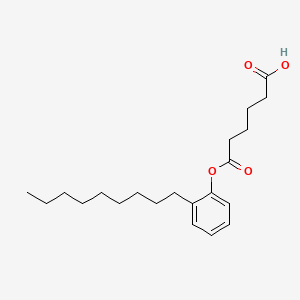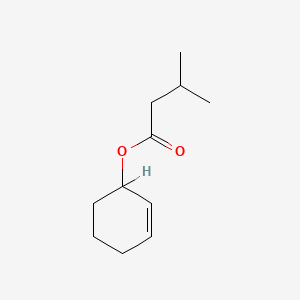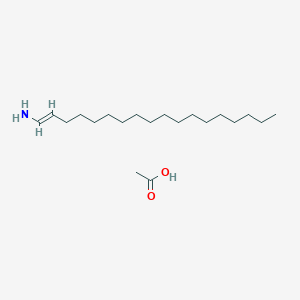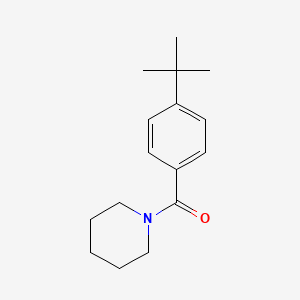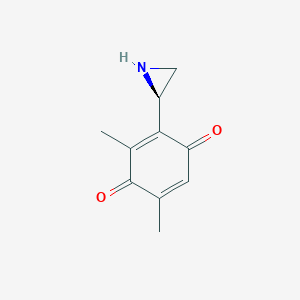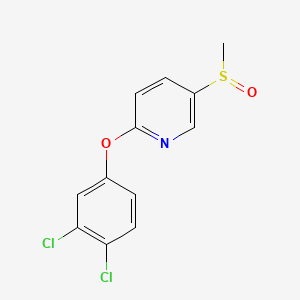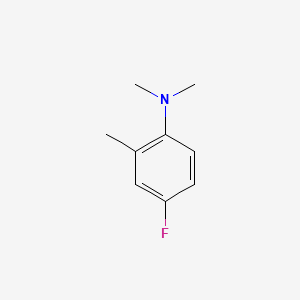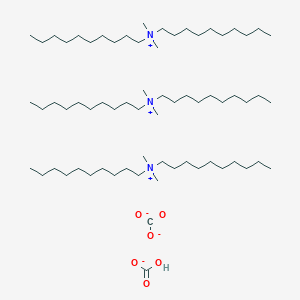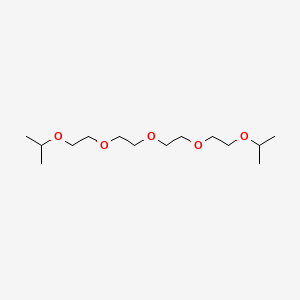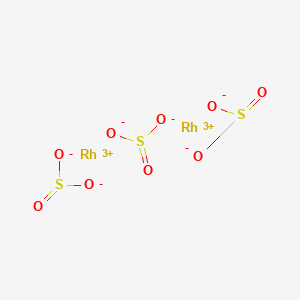
Dirhodium trisulphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dirhodium trisulphite, with the chemical formula Rh₂S₃, is a compound that features a unique structure with two rhodium atoms and three sulfur atoms. This compound is known for its distinctive paddlewheel-like structure, which is defined by four bridging anions around a Rh₂⁴⁺ core .
Méthodes De Préparation
The synthesis of dirhodium trisulphite typically involves the reaction of rhodium salts with sulfur-containing reagents under controlled conditions. One common method involves the use of rhodium(III) chloride and sodium sulfide in an aqueous solution, followed by precipitation and purification steps . The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Dirhodium trisulphite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often catalyzed by the unique electronic properties of the dirhodium core . Common reagents used in these reactions include diazo compounds, cyclopropenes, hydrazones, and triazoles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, dirhodium-catalyzed carbene and nitrene transfer reactions can lead to the formation of cyclopropanes, aziridines, and other valuable organic compounds .
Applications De Recherche Scientifique
Dirhodium trisulphite has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst for various organic transformations, including cycloisomerization, hetero-Diels–Alder reactions, ene reactions, arylation, radical oxidation reactions, and C–H activation . In biology and medicine, dirhodium compounds have shown potential as anticancer agents due to their ability to inhibit the ubiquitin-proteasome system, which is crucial for protein degradation and cell cycle regulation . Additionally, this compound is explored for its potential use in industrial processes, such as the selective reduction of CO₂ to HCOOH and proton reduction to generate hydrogen fuel .
Mécanisme D'action
The mechanism of action of dirhodium trisulphite involves its interaction with molecular targets and pathways within cells. In the context of its anticancer properties, this compound inhibits the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins and disruption of cellular homeostasis . This inhibition is achieved through the binding of this compound to the active sites of proteasomal enzymes, thereby preventing the degradation of target proteins . Additionally, this compound can catalyze the formation of reactive intermediates, such as carbenes and nitrenes, which can further interact with cellular components and induce cytotoxic effects .
Comparaison Avec Des Composés Similaires
Dirhodium trisulphite can be compared with other dirhodium compounds, such as dirhodium acetate, dirhodium butyrate, and dirhodium formamidinate . These compounds share similar structural features, including the paddlewheel-like arrangement of rhodium atoms, but differ in their bridging ligands and axial ligands . The unique properties of this compound, such as its specific reactivity and selectivity in catalytic reactions, distinguish it from other dirhodium compounds . For example, this compound exhibits higher selectivity in C–H amination reactions compared to dirhodium acetate and dirhodium butyrate .
Similar Compounds
- Dirhodium acetate
- Dirhodium butyrate
- Dirhodium formamidinate
- Dirhodium carboxylates
These similar compounds highlight the versatility and potential of dirhodium-based catalysts in various chemical and biological applications .
Propriétés
Numéro CAS |
80048-77-7 |
|---|---|
Formule moléculaire |
O9Rh2S3 |
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
rhodium(3+);trisulfite |
InChI |
InChI=1S/3H2O3S.2Rh/c3*1-4(2)3;;/h3*(H2,1,2,3);;/q;;;2*+3/p-6 |
Clé InChI |
PJRGNVSDUQPLCM-UHFFFAOYSA-H |
SMILES canonique |
[O-]S(=O)[O-].[O-]S(=O)[O-].[O-]S(=O)[O-].[Rh+3].[Rh+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


